5'-methylspiro[1,3-dithiolane-2,3'-indol]-2'(1'H)-one
Overview
Description
5’-methylspiro[1,3-dithiolane-2,3’-indol]-2’(1’H)-one is a complex organic compound characterized by a spirocyclic structure. This compound features a unique arrangement where a 1,3-dithiolane ring is fused to an indole moiety. The presence of a methyl group at the 5’ position and a ketone functionality at the 2’ position further defines its chemical identity. Such compounds are of interest due to their potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-methylspiro[1,3-dithiolane-2,3’-indol]-2’(1’H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Spirocyclization: The indole derivative undergoes spirocyclization with a dithiolane precursor. This step often requires the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5’-methylspiro[1,3-dithiolane-2,3’-indol]-2’(1’H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially converting the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the dithiolane sulfur atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
5’-methylspiro[1,3-dithiolane-2,3’-indol]-2’(1’H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery, particularly for its potential to interact with biological targets.
Industry: Utilized in the development of novel materials with unique properties, such as spirocyclic polymers.
Mechanism of Action
The mechanism of action of 5’-methylspiro[1,3-dithiolane-2,3’-indol]-2’(1’H)-one involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The presence of the dithiolane ring may also enable the compound to undergo redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Spiro[1,3-dithiolane-2,3’-indol]-2’(1’H)-one: Lacks the methyl group at the 5’ position.
5’-methylspiro[1,3-dithiolane-2,3’-benzofuran]-2’(1’H)-one: Contains a benzofuran moiety instead of an indole.
Spiro[1,3-dithiolane-2,3’-pyrrolidine]-2’(1’H)-one: Features a pyrrolidine ring instead of an indole.
Uniqueness
5’-methylspiro[1,3-dithiolane-2,3’-indol]-2’(1’H)-one is unique due to the presence of both the indole and dithiolane rings, along with the methyl group at the 5’ position. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
5'-methylspiro[1,3-dithiolane-2,3'-1H-indole]-2'-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS2/c1-7-2-3-9-8(6-7)11(10(13)12-9)14-4-5-15-11/h2-3,6H,4-5H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUBZCDNTJHGFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C23SCCS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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